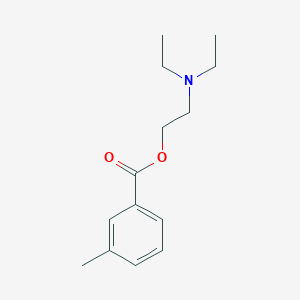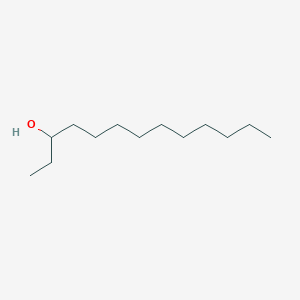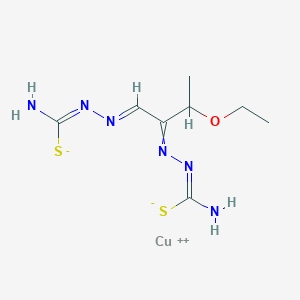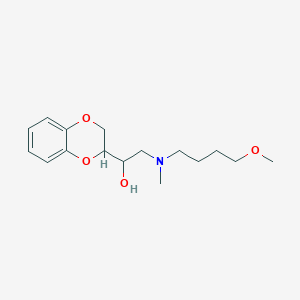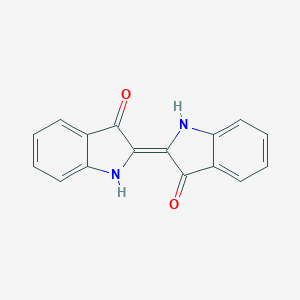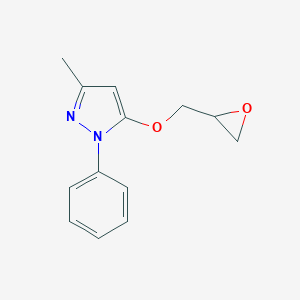
5-(2,3-Epoxypropoxy)-3-methyl-1-phenylpyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,3-Epoxypropoxy)-3-methyl-1-phenylpyrazole, commonly known as EPP, is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. EPP is a pyrazole-based compound that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of EPP is not fully understood. However, it is believed that EPP works by inhibiting the activity of certain enzymes and proteins in the target organism. EPP has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system of insects and other pests. EPP has also been shown to inhibit the activity of certain enzymes involved in the metabolism of plant species.
Efectos Bioquímicos Y Fisiológicos
EPP has been shown to have various biochemical and physiological effects. In insects and other pests, EPP has been shown to cause paralysis and death by inhibiting the activity of acetylcholinesterase. In plants, EPP has been shown to inhibit the growth of plant species by inhibiting the activity of certain enzymes involved in the metabolism of plants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using EPP in lab experiments is its ability to inhibit the activity of certain enzymes and proteins in the target organism. This makes EPP a valuable tool in studying the biochemical and physiological effects of these enzymes and proteins. However, one of the limitations of using EPP in lab experiments is its potential toxicity to non-target organisms. Careful handling and disposal of EPP are required to minimize its impact on the environment.
Direcciones Futuras
There are several future directions for the study of EPP. One of the most promising directions is the development of EPP-based pesticides and herbicides. EPP has shown significant potential in inhibiting the growth of various plant species and pests, and further research in this area could lead to the development of more effective and environmentally friendly pesticides and herbicides. Another future direction is the study of the mechanism of action of EPP. Further research in this area could lead to a better understanding of how EPP works and its potential in various scientific research applications.
Métodos De Síntesis
EPP can be synthesized using various methods. One of the most commonly used methods is the reaction between 1-phenyl-3-methyl-5-pyrazolone and epichlorohydrin in the presence of a base catalyst. The reaction yields EPP as a white solid with a melting point of 77-80°C. Other methods, such as the reaction between 3-methyl-1-phenylpyrazole and epichlorohydrin, have also been used to synthesize EPP.
Aplicaciones Científicas De Investigación
EPP has been extensively studied for its potential in various scientific research applications. One of the most promising applications of EPP is its use as a corrosion inhibitor in metal alloys. EPP has been shown to significantly reduce the corrosion rate of metal alloys in various corrosive environments. EPP has also been studied for its potential as a pesticide and herbicide due to its ability to inhibit the growth of various plant species and pests.
Propiedades
Número CAS |
15083-41-7 |
|---|---|
Nombre del producto |
5-(2,3-Epoxypropoxy)-3-methyl-1-phenylpyrazole |
Fórmula molecular |
C13H14N2O2 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
3-methyl-5-(oxiran-2-ylmethoxy)-1-phenylpyrazole |
InChI |
InChI=1S/C13H14N2O2/c1-10-7-13(17-9-12-8-16-12)15(14-10)11-5-3-2-4-6-11/h2-7,12H,8-9H2,1H3 |
Clave InChI |
HFIKTDAWTDZAEU-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCC2CO2)C3=CC=CC=C3 |
SMILES canónico |
CC1=NN(C(=C1)OCC2CO2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



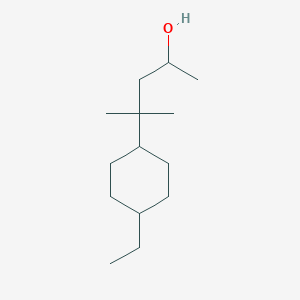
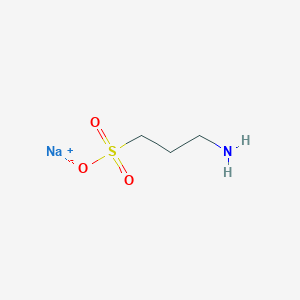
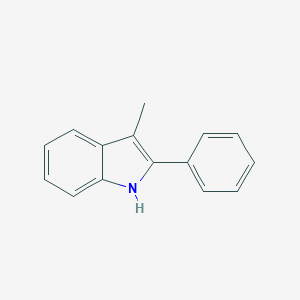

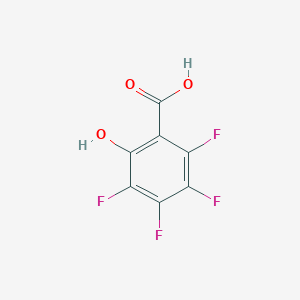
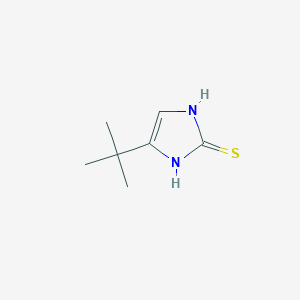
![3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide](/img/structure/B80020.png)
